Grk5-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

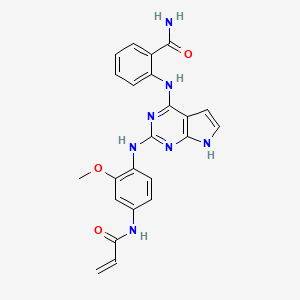

Molecular Formula |

C23H21N7O3 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

2-[[2-[2-methoxy-4-(prop-2-enoylamino)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide |

InChI |

InChI=1S/C23H21N7O3/c1-3-19(31)26-13-8-9-17(18(12-13)33-2)28-23-29-21-15(10-11-25-21)22(30-23)27-16-7-5-4-6-14(16)20(24)32/h3-12H,1H2,2H3,(H2,24,32)(H,26,31)(H3,25,27,28,29,30) |

InChI Key |

PYFNYNPQSUXBGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C=C)NC2=NC3=C(C=CN3)C(=N2)NC4=CC=CC=C4C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Grk5-IN-3: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 5 (GRK5) is a pivotal regulator of G protein-coupled receptor (GPCR) signaling and has emerged as a significant therapeutic target in cardiovascular diseases, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of Grk5-IN-3, a potent and selective covalent inhibitor of GRK5. We delve into the discovery, detailed synthesis, and biological evaluation of this compound, offering structured data, in-depth experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate its application in research and drug development.

Introduction to GRK5

GRK5 is a member of the serine/threonine protein kinase family that primarily phosphorylates the activated form of GPCRs. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinders further G protein coupling, leading to receptor desensitization and internalization. This canonical function of GRK5 is crucial for maintaining cellular homeostasis and preventing overstimulation of signaling pathways.

Beyond its role at the plasma membrane, GRK5 exhibits non-canonical functions. It can translocate to the nucleus in a calcium/calmodulin-dependent manner, where it can phosphorylate non-GPCR substrates, including transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and MEF2 (Myocyte Enhancer Factor 2). This nuclear activity of GRK5 has been implicated in the regulation of gene expression associated with pathological conditions like cardiac hypertrophy. The multifaceted roles of GRK5 in both normal physiology and disease make it a compelling target for therapeutic intervention.

Discovery of this compound

This compound was identified as a potent and selective covalent inhibitor of GRK5. Its discovery was guided by a structure-based design approach aimed at targeting a non-conserved cysteine residue, Cys474, located in the active site of GRK5. This cysteine is not present in the closely related GRK2, providing a basis for achieving selectivity. This compound was developed to covalently modify this cysteine residue, leading to irreversible inhibition and enhanced potency.

Synthesis of this compound

The synthesis of this compound, chemically named 3-((6,7-dimethoxyquinazolin-4-yl)amino)-N-(prop-2-en-1-yl)benzamide, is a multi-step process. A key intermediate in this synthesis is 4-chloro-6,7-dimethoxyquinazoline.

Synthesis of 4-chloro-6,7-dimethoxyquinazoline

A common and efficient method for the synthesis of 4-chloro-6,7-dimethoxyquinazoline involves the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one.

Protocol:

-

To a solution of 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃) (excess, e.g., 10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline.

Synthesis of 3-((6,7-dimethoxyquinazolin-4-yl)amino)benzoic acid

Protocol:

-

Dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and 3-aminobenzoic acid (1-1.2 equivalents) in a suitable solvent such as isopropanol or n-butanol.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product as a hydrochloride salt.

-

Filter the precipitate, wash with a cold solvent like diethyl ether, and dry to obtain 3-((6,7-dimethoxyquinazolin-4-yl)amino)benzoic acid hydrochloride.

Final Synthesis of this compound

Protocol:

-

Suspend 3-((6,7-dimethoxyquinazolin-4-yl)amino)benzoic acid hydrochloride (1 equivalent) in a polar aprotic solvent like DMF or dichloromethane.

-

Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add allylamine (prop-2-en-1-amine) (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Data Presentation

This compound demonstrates potent and selective inhibition of GRK5 and the closely related GRK6. Its covalent mechanism of action, targeting Cys474, contributes to its high potency and prolonged duration of action.

| Target Kinase | IC₅₀ (µM) | Selectivity vs. GRK5 | Notes |

| GRK5 | 0.22 | - | Potent covalent inhibitor. |

| GRK6 | 0.41 | ~2-fold | Also shows potent inhibition. |

| GRK1 | >100 | >450-fold | Highly selective over GRK1.[1] |

| GRK2 | >100 | >450-fold | Highly selective over GRK2.[1] |

Experimental Protocols

ADP-Glo™ Kinase Assay for GRK5 Inhibition

This luminescent ADP detection assay is a common method to measure the activity of GRK5 and the inhibitory potential of compounds like this compound.[2][3]

Materials:

-

GRK5 enzyme

-

Substrate (e.g., casein)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Multi-well plates (white, opaque)

-

Plate-reading luminometer

Protocol:

-

Kinase Reaction:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a multi-well plate, add the GRK5 enzyme, substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Signaling Pathways and Visualizations

Canonical GRK5 Signaling Pathway

The primary role of GRK5 is in the desensitization of GPCRs. The following diagram illustrates this canonical pathway.

Caption: Canonical GRK5-mediated GPCR desensitization pathway.

Non-Canonical Nuclear GRK5 Signaling

GRK5 can also translocate to the nucleus and regulate gene expression, a pathway implicated in cardiac hypertrophy.

Caption: Non-canonical nuclear signaling pathway of GRK5.

This compound Experimental Workflow

The following diagram outlines a typical workflow for evaluating the inhibitory activity of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of GRK5. Its potency, selectivity, and covalent mechanism of action make it a powerful tool for dissecting the roles of GRK5 in various signaling pathways and disease models. This technical guide provides the essential information and protocols to enable researchers to effectively synthesize and utilize this compound in their studies, ultimately contributing to a deeper understanding of GRK5 biology and the development of novel therapeutics.

References

Grk5-IN-3: A Technical Guide to its Structure-Activity Relationship and Covalent Inhibition of G Protein-Coupled Receptor Kinase 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a process critical for terminating signal transduction.[1] Dysregulation of GRK5 activity has been implicated in various pathologies, including heart failure, cardiac hypertrophy, and certain cancers, making it an attractive therapeutic target.[2] This technical guide provides an in-depth analysis of Grk5-IN-3, a potent and selective covalent inhibitor of GRK5. We will delve into its structure-activity relationship (SAR), mechanism of action, and the experimental protocols utilized for its characterization.

Structure-Activity Relationship of this compound and Related Covalent Inhibitors

This compound belongs to a class of pyrrolopyrimidine-based inhibitors designed to covalently target a non-conserved cysteine residue (Cys474) within the active site of GRK5. This covalent interaction leads to potent and sustained inhibition. The structure-activity relationship of this class of inhibitors highlights the importance of the covalent warhead and the core scaffold for achieving high potency and selectivity.

Table 1: Quantitative Structure-Activity Relationship Data for this compound and Analogs

| Compound ID | Core Scaffold | Warhead | GRK5 IC50 (µM) | GRK6 IC50 (µM) | GRK2 IC50 (µM) | GRK1 IC50 (µM) | Time Dependence |

| This compound | Pyrrolopyrimidine | Chloroacetamide | 0.22 (at 4h) | 0.41 | >100 | >100 | Yes |

| Compound 7 | Pyrrolopyrimidine | Amide (non-covalent control) | Similar to covalent analogs at 0h | - | - | - | No |

| Compound 8 | Pyrrolopyrimidine | meta-Acrylamide | Similar to non-covalent control | - | 39 | No inhibition | No |

| Compound 16d | Pyrrolopyrimidine | Acrylamide | High nanomolar to low micromolar | - | >450-fold selective vs GRK5 | - | Yes |

| Compound 5 | Pyrrolopyrimidine | - | High nanomolar to low micromolar | - | >450-fold selective vs GRK5 | - | Yes |

Data compiled from multiple sources.[3][4] The IC50 for this compound shows significant time-dependence, a hallmark of covalent inhibition. The lack of inhibition of the GRK5-C474S mutant further confirms the covalent mechanism.[3]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of the pyrrolopyrimidine scaffold is described in the literature. The synthesis typically involves a multi-step reaction sequence starting from commercially available precursors. The final step involves the coupling of the pyrrolopyrimidine core with the chloroacetamide warhead. For a detailed synthetic route for analogous compounds, researchers are directed to the primary literature on covalent GRK5 inhibitors.

In Vitro GRK5 Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This protocol is adapted from generalized GRK5 kinase assay procedures.[5][6]

1. Reagents and Materials:

-

Recombinant human GRK5 enzyme

-

GRK5 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[5]

-

ATP

-

Substrate (e.g., casein or a specific peptide substrate)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

2. Assay Procedure:

-

Prepare serial dilutions of this compound in GRK5 Kinase Buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of GRK5 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations of ATP and substrate should be optimized for the specific assay conditions (e.g., at the Km for ATP).

-

Incubate the plate at room temperature for a specified period (e.g., 0, 0.5, 1, and 4 hours to assess time-dependent inhibition).[3]

-

To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

3. Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Validation of Covalent Mechanism

The covalent inhibition mechanism of this compound is validated through several key experiments:

-

Time-Dependent Inhibition: As shown in Table 1, the IC50 of this compound decreases with increasing pre-incubation time with the GRK5 enzyme, which is characteristic of covalent inhibitors.[3]

-

Site-Directed Mutagenesis: this compound shows no inhibitory effect on a mutant version of GRK5 where the target cysteine residue is replaced with serine (GRK5-C474S), with IC50 values greater than 100 µM.[3]

-

Intact Protein Mass Spectrometry: Direct evidence of covalent bond formation can be obtained by analyzing the GRK5 protein incubated with the inhibitor using mass spectrometry. An increase in the protein's mass corresponding to the molecular weight of the inhibitor confirms covalent modification.[4]

Visualizations

GRK5 Signaling Pathway

Caption: GRK5 signaling pathways at the plasma membrane and in the nucleus, and the inhibitory action of this compound.

Experimental Workflow for GRK5 Inhibition Assay

Caption: Experimental workflow for determining the IC50 of this compound using the ADP-Glo™ kinase assay.

Logical Relationship of Covalent Inhibition Validation

Caption: Logical framework for the experimental validation of the covalent inhibition mechanism of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.jp [promega.jp]

- 6. promega.com [promega.com]

An In-depth Technical Guide to the GRK5 Signaling Pathway and its Inhibition by Grk5-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in regulating the signaling of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors in the human genome. Beyond its canonical role in GPCR desensitization, emerging evidence has unveiled non-canonical functions of GRK5, particularly within the nucleus, implicating it in the pathogenesis of various diseases, including cardiac hypertrophy and heart failure. This technical guide provides a comprehensive overview of the GRK5 signaling pathway, its dual functions, and the characteristics of a novel covalent inhibitor, Grk5-IN-3.

The GRK5 Signaling Pathway: A Dual-Function Kinase

GRK5's cellular functions can be broadly categorized into two distinct pathways: the canonical GPCR-mediated pathway at the plasma membrane and a non-canonical pathway within the nucleus.

Canonical GRK5 Signaling at the Plasma Membrane

The canonical function of GRK5 is central to the process of homologous desensitization of GPCRs. Upon agonist binding and activation of a GPCR, GRK5 is recruited to the plasma membrane where it phosphorylates the intracellular loops and C-terminal tail of the activated receptor. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, effectively terminating the signal, and promotes receptor internalization via clathrin-coated pits. This process is crucial for preventing overstimulation and maintaining cellular homeostasis.

Non-Canonical GRK5 Signaling in the Nucleus

GRK5 possesses a functional nuclear localization sequence (NLS) that allows it to translocate from the cytoplasm and plasma membrane into the nucleus. This nuclear translocation is a regulated process, influenced by intracellular calcium levels and calmodulin (CaM). Specifically, activation of Gq-coupled receptors can trigger a Ca2+/CaM-dependent nuclear export of GRK5.

Within the nucleus, GRK5 engages in non-canonical, GPCR-independent signaling that directly impacts gene transcription. Key nuclear functions of GRK5 include:

-

Phosphorylation of Histone Deacetylase 5 (HDAC5): Nuclear GRK5 can phosphorylate HDAC5, a transcriptional repressor. This phosphorylation leads to the nuclear export of HDAC5, thereby de-repressing the activity of myocyte enhancer factor 2 (MEF2), a transcription factor that promotes the expression of genes associated with cardiac hypertrophy.

-

Interaction with NFAT: GRK5 can act as a co-factor for the nuclear factor of activated T-cells (NFAT), another key transcription factor in cardiac hypertrophy, to enhance the transcription of hypertrophic genes.

-

DNA Binding: GRK5 has been shown to bind directly to DNA, suggesting a role as a transcriptional regulator.

-

Regulation of NF-κB: GRK5 can also modulate the NF-κB signaling pathway by interacting with IκBα, leading to its nuclear accumulation and subsequent inhibition of NF-κB transcriptional activity.

This compound: A Covalent Inhibitor of GRK5

Given the role of GRK5 in pathological conditions such as cardiac hypertrophy, there is significant interest in the development of selective GRK5 inhibitors. This compound is a novel covalent inhibitor of GRK5.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, highlighting its potency and selectivity.

| Target | IC50 (µM) | Assay Conditions | Reference |

| GRK5 | 0.22 | 4-hour pre-incubation | |

| GRK6 | 0.41 | 4-hour pre-incubation | |

| GRK1 | >100 | 4-hour pre-incubation | |

| GRK2 | >100 | 4-hour pre-incubation | |

| GRK5 (C474S mutant) | >100 | 4-hour pre-incubation |

Table 1: Potency and Selectivity of this compound.

The time-dependent inhibition of GRK5 by this compound and the lack of inhibition of the C474S mutant strongly suggest a covalent mechanism of action, where the inhibitor forms a permanent bond with Cysteine 474 in the active site of GRK5.

Experimental Protocols

Detailed methodologies for studying GRK5 signaling and its inhibition are crucial for reproducible research. Below are representative protocols for key experiments.

In Vitro Kinase Assay for GRK5 Activity

This protocol is designed to measure the kinase activity of GRK5 and assess the potency of inhibitors like this compound.

Materials:

-

Recombinant human GRK5 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., casein or a specific peptide substrate)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

-

This compound or other test compounds

-

96-well plates

-

Incubator

-

Detection system (e.g., scintillation counter for radioactive assays, or a plate reader for luminescence-based assays like ADP-Glo™)

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant GRK5 enzyme, and the substrate.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 0 to 4 hours) to assess time-dependent inhibition.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺, or SDS-PAGE loading buffer).

-

Detection:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

ADP-Glo™ Assay: Add ADP-Glo™ reagent to deplete unused ATP, then add kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescent signal.

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay for GRK5 DNA Binding

This protocol is used to identify the specific DNA sequences to which GRK5 binds in the nucleus.

Materials:

-

Cardiomyocytes (e.g., H9c2 cell line or primary cells)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator or micrococcal nuclease (for chromatin fragmentation)

-

Anti-GRK5 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for specific gene promoters (for ChIP-qPCR) or reagents for library preparation (for ChIP-seq)

Procedure:

-

Cross-linking: Treat cardiomyocytes with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Nuclear Isolation: Lyse the cells and isolate the nuclei.

-

Chromatin Fragmentation: Resuspend the nuclei in nuclear lysis buffer and fragment the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight with an anti-GRK5 antibody or a control IgG antibody.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the formaldehyde cross-links by heating in the presence of high salt.

-

DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.

-

Analysis:

-

ChIP-qPCR: Use real-time PCR with primers specific to a target gene promoter to quantify the enrichment of that sequence in the GRK5 immunoprecipitate compared to the IgG control.

-

ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify all GRK5 binding sites across the genome.

-

Nuclear Fractionation for GRK5 Localization Studies

This protocol is used to separate nuclear and cytoplasmic fractions to study the translocation of GRK5.

Materials:

-

Cardiomyocytes

-

Hypotonic buffer

-

Dounce homogenizer

-

Nuclear extraction buffer

-

Centrifuge

-

Reagents for Western blotting

Procedure:

-

Cell Harvesting: Harvest cardiomyocytes and wash with ice-cold PBS.

-

Cytoplasmic Fractionation: Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

-

Homogenization: Gently homogenize the cells using a Dounce homogenizer to disrupt the plasma membrane while leaving the nuclei intact.

-

Isolation of Cytoplasmic Fraction: Centrifuge the homogenate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Fractionation: Wash the nuclear pellet with hypotonic buffer.

-

Nuclear Lysis: Resuspend the nuclear pellet in a nuclear extraction buffer containing detergents to lyse the nuclear membrane.

-

Isolation of Nuclear Fraction: Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.

-

Analysis: Analyze the cytoplasmic and nuclear fractions by Western blotting using an anti-GRK5 antibody to determine the subcellular localization of GRK5 under different experimental conditions.

Conclusion

GRK5 is a multifaceted kinase with distinct and critical roles at both the plasma membrane and in the nucleus. Its involvement in the pathology of cardiac hypertrophy makes it a compelling therapeutic target. The development of selective inhibitors, such as the covalent inhibitor this compound, provides valuable tools for dissecting the complex signaling pathways regulated by GRK5 and for exploring new therapeutic strategies for cardiovascular and other diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate biology of GRK5 and to characterize novel modulators of its activity.

A Comprehensive Technical Guide to Non-canonical GRK5 Signaling and the Covalent Inhibitor Grk5-IN-3

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 5 (GRK5) is a multifaceted serine/threonine kinase traditionally recognized for its canonical role in phosphorylating and desensitizing G protein-coupled receptors (GPCRs). However, a growing body of evidence has illuminated non-canonical, GPCR-independent functions of GRK5, particularly within the cell nucleus. These nuclear activities are increasingly implicated in the pathogenesis of chronic conditions, most notably pathological cardiac hypertrophy.[1][2] Under specific pro-hypertrophic stimuli, GRK5 translocates to the nucleus, where it modulates gene transcription through both kinase-dependent and kinase-independent mechanisms.[3][4] This guide provides an in-depth exploration of these non-canonical signaling pathways. Furthermore, it details the properties of Grk5-IN-3, a covalent small molecule inhibitor, and presents key experimental protocols for investigating GRK5 function, offering a critical resource for researchers in the field.

The Bifurcated Roles of GRK5: From Membrane to Nucleus

GRK5, a member of the GRK4 subfamily, is highly expressed in the myocardium.[1][2] Its classical function involves recognizing and phosphorylating agonist-activated GPCRs at the plasma membrane, which facilitates β-arrestin binding and subsequent receptor desensitization. While this canonical role is vital for cellular homeostasis, the discovery of a functional nuclear localization sequence (NLS) within GRK5 has unveiled a second dimension to its signaling repertoire.[1][5]

Unlike GRK2, GRK5 can accumulate in the nucleus of cardiomyocytes in response to pathological stressors like pressure overload or stimulation by specific Gαq-coupled receptor agonists.[4][6] This translocation initiates a cascade of non-canonical signaling events that are distinct from its actions at the cell surface and are central to its role in disease.[1][7]

Mechanisms of Non-Canonical GRK5 Nuclear Signaling

The nuclear activity of GRK5 is not a default state but is rather a tightly regulated process triggered by specific upstream signals. Once inside the nucleus, it employs a dual mechanism—both dependent and independent of its kinase activity—to regulate gene expression.

Trigger and Translocation: The Gαq-Calmodulin Axis

The journey of GRK5 from the sarcolemma to the nucleus is initiated by hypertrophic stimuli that activate Gαq-coupled receptors, such as phenylephrine (α1-adrenergic) and angiotensin II.[6][7] This Gαq activation leads to an increase in intracellular calcium, which in turn activates the calcium-sensing protein calmodulin (CaM).[6][8] CaM binding to a specific site on the N-terminus of GRK5 is the critical, indispensable step that causes GRK5 to dissociate from the plasma membrane and translocate to the nucleus.[6] Notably, not all Gαq agonists induce this effect; for instance, endothelin-1 does not cause GRK5 nuclear localization, suggesting a ligand-specific signaling texture.[6][7]

Kinase-Dependent Action: Phosphorylation of HDAC5

Once in the nucleus, a primary non-canonical function of GRK5 is to act as a Class II histone deacetylase (HDAC) kinase.[3][9] Specifically, GRK5 phosphorylates HDAC5.[9][10][11] This phosphorylation event serves as a signal for the nuclear export of HDAC5, which relieves its repression of the transcription factor Myocyte Enhancer Factor 2 (MEF2).[1][5][12] With HDAC5 removed, MEF2 is free to activate a program of hypertrophic gene transcription, contributing directly to maladaptive cardiac remodeling.[1][8]

Kinase-Independent Action: Co-activation of NFAT

In addition to its enzymatic role, GRK5 possesses a unique DNA-binding domain.[4][13] This allows it to function in a kinase-independent manner as a transcriptional co-factor.[3][4] In the nucleus, GRK5 acts in concert with the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor in pathological hypertrophy.[4][14][15] GRK5 facilitates NFAT-mediated gene transcription, likely by binding directly to DNA and enhancing the transcriptional complex.[4][14] This kinase-independent mechanism is significant because it implies that merely inhibiting GRK5's catalytic activity would not be sufficient to block all of its pro-hypertrophic nuclear functions.[4]

This compound: A Covalent Inhibitor Probe

This compound is a small molecule inhibitor designed as a tool to investigate GRK5 signaling.[16][17] Its key feature is its mechanism of action as a covalent inhibitor.[16]

Mechanism of Action

This compound forms a covalent bond with a non-conserved cysteine residue, Cys474, located in a flexible loop near the active site of GRK5.[16][18] This covalent interaction leads to irreversible inhibition of the kinase. The importance of this specific residue is highlighted by the fact that this compound shows no inhibitory effect on a mutant version of GRK5 where Cys474 is replaced with serine (GRK5-C474S).[16] This covalent mechanism also contributes to its selectivity over other kinases, like GRK2, that lack this cysteine residue.[19]

Quantitative Inhibitory Profile

The inhibitory activity of this compound is time-dependent, a characteristic of covalent inhibitors. Its potency increases with longer incubation times. The compound also shows significant activity against the closely related GRK6, which also possesses the target cysteine residue.[16]

| Target Kinase | IC50 Value (µM) | Conditions / Notes | Reference |

| GRK5 | 59 | 0-hour pre-incubation | [16] |

| 11.3 | 0.5-hour pre-incubation | [16] | |

| 6.2 | 1-hour pre-incubation | [16] | |

| 0.22 | 4-hour pre-incubation | [16] | |

| GRK6 | 0.41 | - | [16] |

| GRK1 / GRK2 | >100 | Low to no inhibition | [16] |

| GRK5-C474S Mutant | >100 | Demonstrates covalent targeting | [16] |

Key Experimental Methodologies

Investigating the non-canonical pathways of GRK5 requires a combination of biochemical and cell-based assays. Below are protocols for key experiments.

Protocol: In Vitro GRK5 Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced, making it ideal for determining inhibitor IC50 values.[20][21]

Principle: The GRK5 kinase reaction converts ATP to ADP. The ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. The Kinase Detection Reagent then converts the ADP back to ATP, which is used by a luciferase to produce a light signal proportional to the initial kinase activity.[20][22]

Materials:

-

Recombinant active GRK5 enzyme

-

Kinase substrate (e.g., Casein)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound or other test compounds

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

-

Kinase Reaction Setup: In a 384-well plate, add 1 µL of inhibitor solution.

-

Enzyme/Substrate Addition: Add 2 µL of a mix containing GRK5 enzyme and substrate.

-

Initiate Reaction: Add 2 µL of ATP solution to start the reaction. Incubate at room temperature for the desired time (e.g., 1-4 hours for covalent inhibitors).

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[20]

-

ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[23]

-

Measure Luminescence: Read the plate on a luminometer.

-

Data Analysis: Calculate percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: GRK5 Nuclear Translocation Assay

This method uses subcellular fractionation followed by Western blotting to quantify the amount of GRK5 that has moved into the nucleus upon stimulation.[24]

Principle: Cells are lysed using a hypotonic buffer that leaves nuclei intact. Centrifugation separates the cytoplasmic fraction (supernatant) from the nuclear fraction (pellet). The protein content of each fraction is then analyzed by Western blot.[25]

Materials:

-

Cultured cardiomyocytes or relevant cell line

-

Stimulants (e.g., Phenylephrine, Angiotensin II)

-

Hypotonic Fractionation Buffer

-

Nuclear Lysis Buffer

-

Protease and phosphatase inhibitors

-

Primary antibodies: anti-GRK5, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

Secondary HRP-conjugated antibodies and ECL substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with hypertrophic stimuli (e.g., 50 µM Phenylephrine) for a specified time (e.g., 1 hour).[7]

-

Cell Lysis: Harvest cells and resuspend in ice-cold hypotonic buffer. Incubate on ice for 20 minutes.

-

Mechanical Disruption: Lyse the cell membrane by passing the suspension through a 27-gauge needle 10-15 times.[25]

-

Isolate Cytoplasm: Centrifuge at ~720 x g for 5 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction.

-

Isolate Nuclei: Wash the remaining pellet with hypotonic buffer. Centrifuge again and discard the supernatant. The pellet contains the isolated nuclei.

-

Nuclear Lysis: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate briefly to shear DNA and complete lysis.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions (e.g., using a BCA assay).

-

Western Blot: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against GRK5, Lamin B1, and GAPDH to confirm fraction purity and quantify GRK5 levels.[26]

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a technique used to study protein-DNA interactions in vitro, such as the binding of GRK5 to specific DNA sequences.[27][28]

Principle: A labeled DNA probe containing a putative binding site is incubated with a protein of interest. The mixture is then run on a non-denaturing polyacrylamide gel. If the protein binds to the DNA, the resulting complex will be larger and migrate more slowly through the gel than the free, unbound DNA probe, causing a "shift" in the band's position.[29][30]

Materials:

-

Purified recombinant GRK5 protein

-

Double-stranded DNA probe containing the target sequence, labeled with a radioisotope (e.g., ³²P) or a fluorescent tag

-

Binding Buffer (e.g., containing Tris-HCl, MgCl2, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC))

-

Non-denaturing polyacrylamide gel and electrophoresis apparatus

Procedure:

-

Probe Labeling: End-label the DNA probe with ³²P using T4 polynucleotide kinase or with a fluorescent dye. Purify the labeled probe.

-

Binding Reaction: In a microcentrifuge tube, combine the binding buffer, non-specific competitor DNA, and the labeled probe.

-

Add Protein: Add purified GRK5 protein to the reaction mixture. For competition assays, add an excess of unlabeled "cold" probe to confirm binding specificity.

-

Incubation: Incubate the reaction at room temperature or 37°C for 20-30 minutes to allow binding to occur.

-

Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room to prevent heat denaturation.

-

Detection: Dry the gel and expose it to X-ray film (for ³²P) or scan on a fluorescent imager. A shifted band indicates the formation of a GRK5-DNA complex.[29]

Conclusion

The non-canonical, nuclear functions of GRK5 represent a paradigm shift in understanding its role in cellular signaling, moving it from a simple receptor regulator to a complex modulator of gene transcription. Its activities as both an HDAC kinase and an NFAT co-factor place it at a critical nexus in the development of pathological cardiac hypertrophy.[1][3][4] The distinct mechanisms—one kinase-dependent and the other kinase-independent—present both challenges and opportunities for therapeutic intervention. Small molecule inhibitors like this compound, which covalently target the kinase, are invaluable tools for dissecting these pathways and serve as foundational chemistry for developing more sophisticated therapeutics aimed at mitigating the detrimental nuclear actions of GRK5.

References

- 1. Differential Role of G Protein-Coupled Receptor Kinase 5 in Physiological Versus Pathological Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Non-canonical roles of GRKs in cardiovascular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear translocation of cardiac G protein-Coupled Receptor kinase 5 downstream of select Gq-activating hypertrophic ligands is a calmodulin-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. A peptide of the N-terminus of GRK5 attenuates pressure-overload hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Type 2 diabetes susceptibility gene GRK5 regulates physiological pancreatic β-cell proliferation via phosphorylation of HDAC5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Nuclear Effects of GRK5 on HDAC5-regulated Gene Transcription in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. GRK5-Mediated Exacerbation of Pathological Cardiac Hypertrophy Involves Facilitation of Nuclear NFAT Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound - Immunomart [immunomart.com]

- 18. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promega.jp [promega.jp]

- 21. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 22. promega.com [promega.com]

- 23. promega.com [promega.com]

- 24. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 25. gladstone.org [gladstone.org]

- 26. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 28. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Electrophoretic mobility-shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. par.nsf.gov [par.nsf.gov]

Investigating G Protein-Coupled Receptor Kinase 5 (GRK5) with Selective Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of G protein-coupled receptor kinase 5 (GRK5), a critical regulator of cellular signaling implicated in cardiovascular diseases and cancer. This document details the dual roles of GRK5, its canonical and non-canonical signaling pathways, and the landscape of selective inhibitors developed to probe its function and as potential therapeutics. Detailed experimental protocols and quantitative data on inhibitor potency are presented to facilitate further research and drug development efforts in this area.

Introduction to GRK5: A Dual-Function Kinase

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptors (GPCRs). Its canonical function involves the phosphorylation of agonist-activated GPCRs at the plasma membrane, leading to β-arrestin recruitment, receptor desensitization, and internalization.[1] This process is crucial for terminating GPCR signaling and maintaining cellular responsiveness to a wide array of hormones and neurotransmitters.[2]

Beyond its classical role at the cell surface, GRK5 possesses non-canonical functions within the cell nucleus.[3] It contains a nuclear localization sequence (NLS) that allows it to translocate to the nucleus in response to specific stimuli.[4] In the nucleus, GRK5 can phosphorylate non-GPCR substrates, such as histone deacetylase 5 (HDAC5), and interact with transcription factors like the nuclear factor of activated T-cells (NFAT), thereby directly influencing gene expression.[5][6][7][8] This nuclear activity of GRK5 has been strongly linked to the pathogenesis of cardiac hypertrophy.[9]

The multifaceted nature of GRK5, with its distinct roles in different subcellular compartments, makes it a compelling target for therapeutic intervention. Understanding the specific contributions of its canonical and non-canonical signaling is essential for the development of effective and targeted therapies.

The GRK5 Signaling Network

GRK5 participates in a complex network of signaling pathways, with its function being highly dependent on its subcellular localization.

Canonical GPCR-Mediated Signaling

At the plasma membrane, GRK5 is a key regulator of GPCR signaling. Upon agonist binding to a GPCR, the receptor undergoes a conformational change, activating heterotrimeric G proteins. GRK5 is then recruited to the activated receptor, where it phosphorylates serine and threonine residues in the receptor's intracellular loops and C-terminal tail. This phosphorylation event increases the receptor's affinity for β-arrestins, which bind to the receptor and sterically hinder its interaction with G proteins, effectively desensitizing the receptor. β-arrestin binding also initiates receptor internalization via clathrin-coated pits, further attenuating the signal.

Non-Canonical Nuclear Signaling

In response to certain pathological stimuli, particularly those that increase intracellular calcium levels, GRK5 translocates to the nucleus.[10] This translocation is often mediated by the calcium-sensing protein calmodulin.[11] Within the nucleus, GRK5 engages in non-canonical signaling that is independent of GPCRs and has profound effects on gene transcription, particularly in cardiomyocytes.

Two major non-canonical pathways have been elucidated:

-

The GRK5-HDAC5-MEF2 Pathway: In the nucleus, GRK5 can phosphorylate Class II histone deacetylase 5 (HDAC5).[7][8] Phosphorylation of HDAC5 leads to its export from the nucleus, which relieves its repression of the myocyte enhancer factor-2 (MEF2) transcription factor.[12] Activated MEF2 then drives the expression of genes associated with pathological cardiac hypertrophy.[9]

-

The GRK5-NFAT Pathway: GRK5 can also act as a co-factor for the nuclear factor of activated T-cells (NFAT) transcription factor.[5][6][13] This interaction appears to be independent of GRK5's kinase activity and involves direct binding of GRK5 to DNA.[6] By facilitating NFAT's transcriptional activity, GRK5 promotes the expression of hypertrophic genes.[14]

Selective Inhibitors of GRK5

The development of selective GRK5 inhibitors is crucial for dissecting its physiological and pathological roles and for validating it as a therapeutic target. A number of small molecule inhibitors have been developed with varying degrees of potency and selectivity over other GRK family members, particularly the highly homologous GRK2.

Quantitative Data on Selective GRK5 Inhibitors

The following tables summarize the in vitro potency (IC50) and selectivity of several notable GRK5 inhibitors.

| Inhibitor | GRK5 IC50 (nM) | GRK2 IC50 (nM) | Selectivity (GRK2/GRK5) | Reference |

| Compound 4c | 10 | >1,000,000 | >100,000 | [15] |

| Compound 9g | 8.6 | 12,000 | ~1,400 | [16] |

| CCG-271423 | 2.1 | 44,000 | ~20,952 | [17] |

| Compound 3 | 8.6 | 12,000 | ~1,400 | [15] |

| Sunitinib | 830 | 130,000 | ~157 | [15] |

| Ullrich 57 | 15 | 1,100 | ~73 | [15] |

| Compound 9e | 220 | >330,000 | >1,500 | [16] |

| GSK2163632A | 3,200 | - | - | [18] |

| GSK1713088A | 3,200 | - | - | [18] |

| GSK1326255A | 2,500 | - | - | [18] |

| Peptide Inhibitor | GRK5 IC50 (µM) | GRK2 IC50 (µM) | GRK3 IC50 (µM) | Reference |

| 59-74E | 1.6 | 0.6 | 1.5 | [19] |

| K56-69 | 2.1 | 5.6 | 11.6 | [19] |

| K56-74E | 3.9 | 4.4 | 6.1 | [19] |

| E56-74K | 7.4 | 52.2 | 22.6 | [19] |

| 59-74K | 9.4 | 32.2 | 55.5 | [19] |

Experimental Protocols for Investigating GRK5

This section provides detailed methodologies for key experiments used to characterize GRK5 activity and inhibition.

Radiometric Kinase Assay for GRK5 Activity

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate by GRK5.

Materials:

-

Active GRK5 enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate (e.g., Casein, 1 mg/mL)

-

[γ-³³P]ATP Assay Cocktail (250 µM ATP with [γ-³³P]ATP)

-

Phosphocellulose P81 paper

-

1% Phosphoric acid solution

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the substrate, and the GRK5 enzyme in a microcentrifuge tube.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding the [γ-³³P]ATP Assay Cocktail to the reaction mixture. The final reaction volume is typically 25 µL.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15 minutes).

-

Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Air dry the P81 paper strips and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-³³P]ATP.

Workflow Diagram:

ADP-Glo™ Kinase Assay for GRK5 Activity

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[20]

Materials:

-

Active GRK5 enzyme

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque multi-well plates

-

Luminometer

Procedure:

-

Set up the kinase reaction in a white multi-well plate by adding the Kinase Buffer, substrate, GRK5 enzyme, and ATP. For inhibitor studies, include the inhibitor in this step. The typical reaction volume is 5-25 µL.[21]

-

Incubate the reaction at room temperature for the desired time (e.g., 60-120 minutes).[20]

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. The volume of ADP-Glo™ Reagent added is typically equal to the kinase reaction volume.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. The volume of Kinase Detection Reagent is typically twice the initial kinase reaction volume.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Workflow Diagram:

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay to measure the binding affinity of inhibitors to GRK5.[22]

Materials:

-

Europium-labeled anti-tag antibody

-

Alexa Fluor® 647-labeled kinase tracer

-

GRK5 enzyme

-

Kinase Buffer

-

Test compounds

-

Microplate reader capable of time-resolved FRET

Procedure:

-

Prepare a solution of the GRK5 enzyme and the europium-labeled anti-tag antibody in Kinase Buffer.

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the test compound dilutions, the kinase/antibody mixture, and the Alexa Fluor® 647-labeled tracer.

-

Incubate the plate at room temperature for 1 hour.

-

Measure the FRET signal on a compatible plate reader.

-

Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the FRET signal. IC50 values can be determined by plotting the FRET signal against the inhibitor concentration.

Investigating GRK5 Nuclear Translocation

This experimental workflow is designed to study the movement of GRK5 from the cytoplasm to the nucleus in response to specific stimuli.

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., neonatal rat ventricular myocytes, H9c2 cells).

-

Transfect the cells with a vector expressing a fluorescently tagged GRK5 (e.g., GRK5-GFP).

Stimulation and Imaging:

-

Treat the transfected cells with a stimulus known to induce GRK5 nuclear translocation (e.g., phenylephrine, angiotensin II).[23]

-

At various time points after stimulation, fix the cells.

-

Stain the cell nuclei with a nuclear counterstain (e.g., DAPI).

-

Image the cells using fluorescence microscopy.

Image Analysis:

-

Quantify the fluorescence intensity of GRK5-GFP in the nucleus and the cytoplasm for each cell.

-

Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of nuclear translocation.

Workflow Diagram:

Conclusion

GRK5 is a multifaceted kinase with distinct and important roles in both the cytoplasm and the nucleus. Its involvement in pathological conditions such as cardiac hypertrophy and cancer makes it an attractive target for therapeutic development. The availability of increasingly potent and selective inhibitors, coupled with robust experimental assays, provides the necessary tools to further unravel the complex biology of GRK5 and to advance the development of novel therapies targeting this key signaling molecule. This guide provides a foundational resource for researchers embarking on the investigation of GRK5, from understanding its fundamental signaling pathways to the practical application of key experimental techniques.

References

- 1. GRK5 - Wikipedia [en.wikipedia.org]

- 2. GRK5 Kinase Enzyme System Application Note [promega.com]

- 3. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled receptor kinase 5 contains a DNA-binding nuclear localization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GRK5-Mediated Exacerbation of Pathological Cardiac Hypertrophy Involves Facilitation of Nuclear NFAT Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. pnas.org [pnas.org]

- 8. Uncovering G protein-coupled receptor kinase-5 as a histone deacetylase kinase in the nucleus of cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determining the Absolute Requirement of G Protein-Coupled Receptor Kinase 5 for Pathological Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Nuclear translocation of cardiac G protein-Coupled Receptor kinase 5 d" by Jessica I Gold, Jeffrey S Martini et al. [jdc.jefferson.edu]

- 11. The Amino-Terminal Domain of GRK5 Inhibits Cardiac Hypertrophy through the Regulation of Calcium-Calmodulin Dependent Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nuclear Effects of GRK5 on HDAC5-regulated Gene Transcription in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. krasel.org [krasel.org]

- 20. promega.jp [promega.jp]

- 21. promega.com [promega.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. journals.plos.org [journals.plos.org]

Grk5-IN-3: A Technical Guide to a Covalent GRK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in both canonical G protein-coupled receptor (GPCR) desensitization and non-canonical nuclear signaling pathways. Its dysregulation has been implicated in a variety of diseases, including heart failure, cancer, and neurodegenerative disorders, making it an attractive therapeutic target. Grk5-IN-3 is a covalent inhibitor of GRK5 that demonstrates potency and selectivity, offering a valuable tool for studying GRK5 biology and a potential starting point for drug discovery efforts. This technical guide provides a comprehensive overview of the target profile of this compound, including its mechanism of action, biochemical and cellular activity, and the signaling pathways in which its target, GRK5, is involved. Detailed experimental protocols and structured data tables are provided to facilitate further research and development.

Introduction to GRK5

GRK5 is a member of the GRK4 subfamily of G protein-coupled receptor kinases. It is ubiquitously expressed, with particularly high levels in the heart, lung, and placenta.[1] GRK5 participates in two major signaling paradigms:

-

Canonical GPCR Desensitization: At the plasma membrane, GRK5 phosphorylates agonist-activated GPCRs. This phosphorylation event promotes the binding of β-arrestins, which sterically hinder further G protein coupling, leading to the termination of the signal. This process is crucial for maintaining cellular homeostasis and preventing overstimulation of signaling pathways.[2][3]

-

Non-Canonical Nuclear Signaling: GRK5 can translocate to the nucleus in a calcium/calmodulin-dependent manner.[4] In the nucleus, GRK5 acts as a kinase for non-GPCR substrates, including histone deacetylases (HDACs) and transcription factors such as NFAT (Nuclear Factor of Activated T-cells).[4] This nuclear activity of GRK5 has been linked to the regulation of gene expression associated with pathological conditions like cardiac hypertrophy.[4]

The dual roles of GRK5 in distinct cellular compartments highlight its importance as a signaling node and a potential therapeutic target for a range of diseases.

This compound: A Covalent Inhibitor of GRK5

This compound is a chemical probe designed to covalently inhibit the kinase activity of GRK5. Its targeted covalent mechanism offers the potential for high potency and prolonged duration of action.

Mechanism of Action

This compound functions as a time-dependent, irreversible inhibitor of GRK5.[1] The molecule contains a reactive acrylamide "warhead" that forms a covalent bond with a specific cysteine residue, Cys474, located in the ATP-binding pocket of GRK5.[1] This covalent modification permanently inactivates the enzyme. The specificity of this interaction is demonstrated by the lack of inhibition observed with a GRK5 mutant where Cys474 is replaced with serine (GRK5-C474S).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 (µM) | Assay Conditions | Reference |

| Human GRK5 | 0.22 (4h pre-incubation) | Time-dependent inhibition | [1] |

| 6.2 (1h pre-incubation) | [1] | ||

| 11.3 (0.5h pre-incubation) | [1] | ||

| 59 (0h pre-incubation) | [1] | ||

| Human GRK6 | 0.41 | [1] |

Table 2: In Vitro Selectivity of this compound

| Kinase | IC50 (µM) | Assay Conditions | Reference |

| Bovine GRK1 | >100 | [1] | |

| Bovine GRK2 | >100 | [1] | |

| GRK5 (C474S mutant) | >100 | 4h pre-incubation | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay platforms and is suitable for determining the IC50 of inhibitors against GRK5.

Materials:

-

Recombinant human GRK5 enzyme

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[5]

-

Substrate (e.g., casein or a specific peptide substrate for GRK5)

-

ATP

-

This compound (or other test compounds)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. Include a DMSO-only control.

-

Enzyme and Substrate/ATP Mix Preparation:

-

Dilute the GRK5 enzyme to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically by titration.[5]

-

Prepare a substrate and ATP mixture in Kinase Buffer. The final concentrations will depend on the specific substrate and the Km of ATP for GRK5.

-

-

Assay Assembly:

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 120 minutes, or for various time points to assess time-dependent inhibition).[5]

-

ADP Detection:

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Format)

This protocol can be used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

Human cancer cell lines (e.g., rhabdomyosarcoma cell lines Rh5, Rh30, 381T, SMS-CTR)[6]

-

Appropriate cell culture medium and supplements

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

-

This compound (or other test compounds)

-

96-well clear-bottom white assay plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Assay:

-

Allow the plate and its contents to equilibrate to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of growth) value.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving GRK5.

Canonical GPCR Desensitization Pathway

Caption: Canonical GPCR desensitization pathway mediated by GRK5.

Non-Canonical GRK5 Nuclear Signaling Pathway

Caption: Non-canonical nuclear signaling pathway of GRK5.

Experimental Workflow for IC50 Determination

Caption: Workflow for in vitro IC50 determination of this compound.

Conclusion

This compound is a valuable chemical tool for the study of GRK5 biology. Its covalent mechanism of action provides potent and sustained inhibition, allowing for the dissection of GRK5's roles in both canonical and non-canonical signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry who are interested in targeting GRK5 for therapeutic intervention. Further studies, including comprehensive kinome-wide selectivity profiling and in vivo pharmacokinetic and pharmacodynamic characterization, will be crucial for the continued development of GRK5 inhibitors as potential therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. promega.jp [promega.jp]

- 6. Characterization of GRK5 as a novel regulator of rhabdomyosarcoma tumor cell growth and self-renewal - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of G Protein-Coupled Receptor Kinase 5 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 5 (GRK5), a member of the serine/threonine kinase family, has emerged as a critical and complex modulator in the landscape of oncology. Traditionally known for its role in desensitizing G protein-coupled receptors (GPCRs), emerging evidence reveals a far more intricate involvement of GRK5 in cancer pathogenesis, acting as both a tumor suppressor and a promoter depending on the cellular context, its subcellular localization, and the specific cancer type. This technical guide provides an in-depth exploration of the multifaceted functions of GRK5 in cancer, detailing its signaling pathways, impact on tumor progression and metastasis, and its potential as a therapeutic target. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling networks to serve as a comprehensive resource for the scientific community.

Introduction

G protein-coupled receptor kinases (GRKs) are pivotal regulators of GPCR signaling, mediating the phosphorylation of agonist-bound receptors to facilitate their desensitization and internalization.[1][2] GRK5, a member of the GRK4 subfamily, is a multifunctional protein capable of traversing cellular compartments, from the plasma membrane to the nucleus, to regulate a diverse array of signaling cascades.[3][4] Its role in cancer is particularly enigmatic, with studies reporting contradictory, context-dependent functions. In some malignancies, GRK5 acts as a tumor suppressor by attenuating GPCR-driven proliferative signals.[5][6] Conversely, in other cancers, it promotes tumorigenesis through non-canonical, GPCR-independent mechanisms, including the phosphorylation of key intracellular proteins involved in cell cycle progression, apoptosis, and metastasis.[2][3] This guide aims to dissect this dual functionality, providing a detailed overview of the current understanding of GRK5 in oncology.

Quantitative Analysis of GRK5 Expression in Cancer

The expression of GRK5 is frequently dysregulated in various cancers, with its levels correlating with disease progression and patient outcomes. The following tables summarize key quantitative findings on GRK5 expression and its functional impact across different cancer types.

| Cancer Type | Tissue Type | GRK5 Expression Change | Method | Key Findings | Reference |

| Prostate Cancer | PC3 Cell Line | High Expression | Western Blot | GRK5 is highly expressed in aggressive prostate cancer cell lines. | [3] |

| DU145 & PC3 Cells | Knockdown | shRNA | Knockdown of GRK5 reduced invasion by 44-67%. | [1] | |

| Rhabdomyosarcoma (RMS) | Primary Human Tumors | Upregulated | Immunohistochemistry | GRK5 is expressed in 8/10 ERMS and 10/17 ARMS samples, with weak or negative expression in normal muscle. | [4] |

| RMS Cell Lines | Upregulated | Not Specified | GRK5 expression is at least 2-fold higher in RMS cell lines compared to normal cells. | [4] | |

| Epithelial Ovarian Cancer (EOC) | Cancer Tissues | Higher than paratumor tissues | Immunohistochemistry | 68.60% of cancer samples showed moderate/strong staining for GRK5. | [7] |

| Breast Cancer | Mesenchymal-like Cell Lines | Significantly Higher | qPCR | GRK5 is more highly expressed in mesenchymal-like breast cancer cells. | [8] |

| Colorectal Cancer | Patient Tissues | Upregulated | Not Specified | GRK5 levels are upregulated in colorectal cancers. | [9] |

| Glioblastoma | Glioma Specimens (Grade II-IV) | Correlated with Aggressiveness | Immunohistochemistry | GRK5 expression levels are highly correlated with the aggressiveness of glioma. | [10] |

| Testicular Cancer | Testicular Cancer Cells | Knockdown | siRNA | GRK5 knockdown significantly attenuated the malignant phenotype. | [11] |

Key Signaling Pathways Involving GRK5 in Cancer

GRK5's influence on cancer progression is mediated through a complex network of signaling pathways, both dependent on and independent of its canonical role in GPCR regulation.

Canonical GPCR-Dependent Signaling

In its traditional role, GRK5 phosphorylates agonist-activated GPCRs, leading to their desensitization and subsequent internalization. This function can be tumor-suppressive when the GPCRs drive proliferation. For example, in colon cancer cells, the tumor suppressor TIG-1 induces GRK5 expression, which in turn inhibits PGE2-stimulated cell proliferation by desensitizing the PGE2 receptor.[5][6] Similarly, in thyroid cancer, GRK5 can negatively regulate the TSH receptor, thereby inhibiting tumor growth.[6]

Non-Canonical, GPCR-Independent Signaling

GRK5 also phosphorylates a variety of non-GPCR substrates, a function that is often pro-tumorigenic.

GRK5 can directly phosphorylate the tumor suppressor protein p53 at Thr-55, which promotes its degradation and inhibits p53-mediated apoptosis.[2][12] This provides a mechanism for cancer cells to evade cell death and contributes to resistance to therapies that rely on p53 function.

In prostate cancer, GRK5 contributes to metastasis by phosphorylating the cytoskeletal-membrane linking protein moesin at residue T66.[1][10] This phosphorylation event regulates the subcellular distribution of moesin, promoting actin remodeling and thereby enhancing cancer cell migration and invasion.[1][10]

GRK5 has been shown to interact with and phosphorylate histone deacetylase 6 (HDAC6), promoting its deacetylase activity.[13][14] This can lead to an increase in α-tubulin deacetylation, which in turn augments resistance to taxane-based chemotherapeutics like paclitaxel.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of GRK5 in cancer.

GRK5 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol measures the kinase activity of GRK5 by quantifying the amount of ADP produced in the phosphorylation reaction.

Materials:

-

GRK5 Kinase Enzyme System (e.g., Promega V3981)

-

ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)

-

Substrate (e.g., casein)

-

ATP

-

96-well plate

Procedure:

-

Prepare a 2X kinase reaction buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT).

-

Prepare serial dilutions of GRK5 enzyme in 1X kinase reaction buffer.

-

Prepare a substrate/ATP mix containing the desired concentrations of substrate and ATP in 1X kinase reaction buffer.

-

Add 2 µl of the GRK5 enzyme dilution to the wells of a 96-well plate.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mix to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

In Vitro Phosphorylation of Moesin by GRK5

This protocol details the procedure to assess the direct phosphorylation of moesin by GRK5.

Materials:

-

Purified recombinant GRK5

-

Purified recombinant moesin

-

Kinase buffer (20 mmol/L Tris-HCl, pH 7.5, 2 mmol/L EDTA, 5 mmol/L MgCl₂)

-

[γ-³²P]ATP

-

SDS-PAGE reagents

-

Autoradiography film or digital imager

Procedure:

-

Set up the kinase reaction by combining purified moesin (e.g., 800 nmol/L) and GRK5 (e.g., 200 nmol/L) in kinase buffer.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP (e.g., 0.2 mmol/L).

-

Incubate the reaction mixture at 30°C for various time points (e.g., 0, 15, 30, 60, 90 minutes).

-

Terminate the reaction at each time point by adding SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager to detect the incorporation of ³²P into moesin.

siRNA-Mediated Knockdown of GRK5

This protocol describes the transient knockdown of GRK5 expression in cancer cell lines.

Materials:

-

Cancer cell line of interest

-

GRK5-specific siRNA duplexes (a pool of 3-5 is recommended)

-

Non-targeting control siRNA

-

Transfection reagent (e.g., Oligofectamine)

-

Opti-MEM reduced-serum medium

-

Complete growth medium

Procedure:

-

Plate the cells 24 hours prior to transfection to achieve 50-75% confluency on the day of transfection.

-

Prepare the siRNA-transfection reagent complex by diluting the siRNA and the transfection reagent separately in Opti-MEM, then combining and incubating according to the manufacturer's protocol.

-

Add the complex to the cells in fresh, serum-free medium.

-

Incubate the cells with the transfection complex for a specified time (e.g., 5 hours) at 37°C.

-

Add complete growth medium containing serum.

-

Incubate the cells for 24-72 hours post-transfection before harvesting for downstream analysis (e.g., Western blot to confirm knockdown, functional assays).[15]

In Vivo Xenograft Tumor Growth Assay

This protocol outlines the assessment of GRK5's role in tumor growth in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line with stable GRK5 knockdown or overexpression (and corresponding control cells)

-

Matrigel (optional)

-

Calipers

-

Anesthesia

Procedure:

-

Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

-

Subcutaneously inject a defined number of cells (e.g., 1-5 x 10⁶) into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[3][16]

GRK5 as a Therapeutic Target

The dual nature of GRK5 in cancer presents both challenges and opportunities for therapeutic intervention. In cancers where GRK5 is overexpressed and promotes tumorigenesis (e.g., prostate cancer, rhabdomyosarcoma), the development of specific GRK5 inhibitors is a promising strategy.[4][10] Conversely, in cancers where GRK5 has a tumor-suppressive role (e.g., some colon and thyroid cancers), strategies to enhance GRK5 expression or activity could be beneficial.[5][6] The development of highly selective GRK5 inhibitors is an active area of research, with compounds like CCG-215022 showing promise in preclinical models.[4]

Conclusion